6-Prenylsakuranetin
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Overview
Description
6-Prenylsakuranetin is a naturally occurring flavonoid compound, specifically a prenylated derivative of sakuranetin. It is found in various plants, including the leaves of Oryza sativa L. (rice). This compound is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Prenylsakuranetin typically involves the prenylation of sakuranetin. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as the use of engineered microorganisms. For instance, Saccharomyces cerevisiae can be genetically modified to produce sakuranetin, which can then be prenylated to form this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Prenylsakuranetin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Prenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Prenyl bromide in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various prenylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Prenylsakuranetin involves multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Sakuranetin: The non-prenylated parent compound.
Naringenin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Hesperetin: A flavonoid with comparable pharmacological activities.
Uniqueness: 6-Prenylsakuranetin is unique due to its prenyl group, which enhances its lipophilicity and bioavailability compared to non-prenylated flavonoids. This structural modification also contributes to its enhanced biological activities, making it a more potent compound in various applications .
Properties
Molecular Formula |
C21H22O5 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-9-15-18(25-3)11-19-20(21(15)24)16(23)10-17(26-19)13-5-7-14(22)8-6-13/h4-8,11,17,22,24H,9-10H2,1-3H3/t17-/m0/s1 |
InChI Key |
PMQBKFKEJGCJIK-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)OC)C |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)OC)C |
Origin of Product |
United States |
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